N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide
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Overview
Description
N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, a sulfanyl group, and a dimethylphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves multiple steps. The starting materials typically include 2,5-dimethylphenylamine, ethyl chloroformate, and 1,2,4-triazine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine. The process involves the formation of intermediate compounds, which are then subjected to further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide: This compound shares structural similarities with other triazine derivatives and sulfanyl-containing compounds.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and low ionization potentials, similar to the electronic structure of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a triazine ring, a sulfanyl group, and a dimethylphenyl group. This combination provides distinct chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
Molecular Formula |
C23H25N5O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H25N5O3S/c1-13(2)21(30)25-17-8-6-5-7-16(17)20-22(31)26-23(28-27-20)32-12-19(29)24-18-11-14(3)9-10-15(18)4/h5-11,13H,12H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
XYTKJSWEDPZJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C(C)C |
Origin of Product |
United States |
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